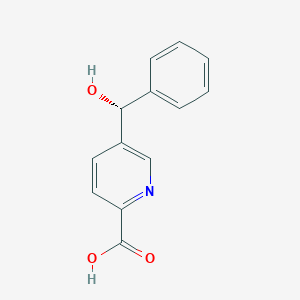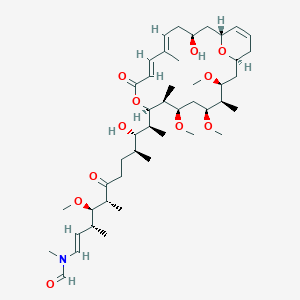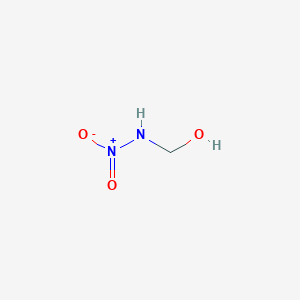
Hydroxymethylnitramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxymethylnitramine is a nitramine and a one-carbon compound.
Aplicaciones Científicas De Investigación
Chemical Transformations in Acid Media :
- Hydroxymethylnitramines undergo transformations depending on the medium's acidity and the electronegativity of substituents on the amino group. In moderately acidic environments, they convert into either symmetrical ethers or methylenedinitramines, with the latter being the final transformation product in strongly acidic media (Korepin, Gafurov, & Eremenko, 1974).
Organic Nitrate Synthesis :
- N-Nicotinoyltris(hydroxymethy)aminomethane trinitrate hydronitrate, an analog of N-nicotinoylethanolamine nitrate, was synthesized through O-nitration of its corresponding triol with concentrated HNO3, showcasing the application of hydroxymethyl derivatives in synthesizing organic nitrates (Korolev et al., 1997).
Biodegradation Studies :
- Research on hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) biodegradation by municipal anaerobic sludge revealed that hydroxymethyl nitramine derivatives, specifically bis(hydroxymethyl)nitramine, are presumed to be ring cleavage products produced by enzymatic hydrolysis (Hawari et al., 2000).
Hydroxylation and Nitroreduction in Mutagenesis :
- The study of dimethylnitramine (DMNO) showed that hydroxymethyl-methylnitramine (OH-MNO) has a much higher mutagenic activity compared to DMNO. The research implies that the hydroxymethylation process plays a crucial role in the mutagenic activity of these compounds (Malaveille, Croisy, Brun, & Bartsch, 1983).
Drug Enhancement through Hydroxymethylation :
- Hydroxymethylation is a method to enhance the pharmacodynamic and pharmacokinetic properties of drugs. This process can lead to changes in physical-chemical properties, improved biological activity, and increased water solubility of poorly soluble drugs (Santos et al., 2022).
Propiedades
Número CAS |
62839-44-5 |
|---|---|
Nombre del producto |
Hydroxymethylnitramine |
Fórmula molecular |
CH4N2O3 |
Peso molecular |
92.05 g/mol |
Nombre IUPAC |
N-(hydroxymethyl)nitramide |
InChI |
InChI=1S/CH4N2O3/c4-1-2-3(5)6/h2,4H,1H2 |
Clave InChI |
JEXGCOGOSZPCEK-UHFFFAOYSA-N |
SMILES |
C(N[N+](=O)[O-])O |
SMILES canónico |
C(N[N+](=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-[[4-(2,6-di-1-Pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol](/img/structure/B1243683.png)
![2-[[But-2-ynyl(methyl)amino]methyl]-1-methylindol-5-ol](/img/structure/B1243684.png)
![3-{[(2,6-Dichlorophenyl)carbamoyl]amino}-N-Hydroxy-N'-Phenyl-5-(Trifluoromethyl)benzenecarboximidamide](/img/structure/B1243688.png)
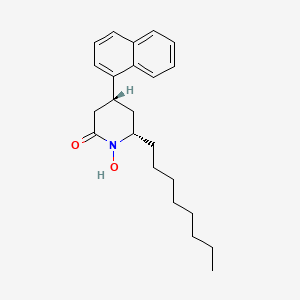
![2,6-Ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol](/img/structure/B1243693.png)
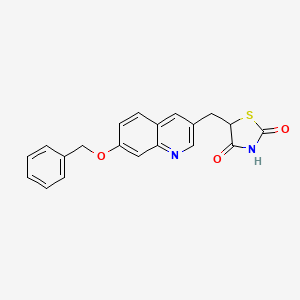
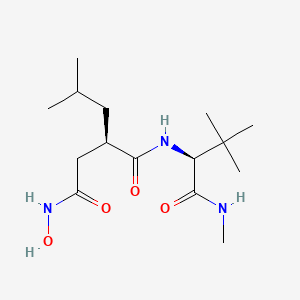
![N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B1243698.png)
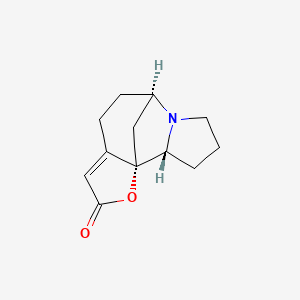
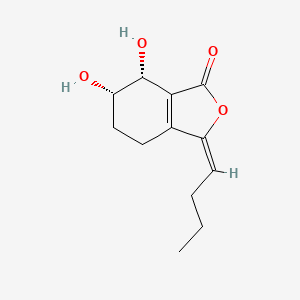
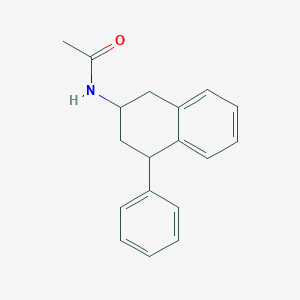
![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrosophenyl)ethyl]acetamide](/img/structure/B1243704.png)
